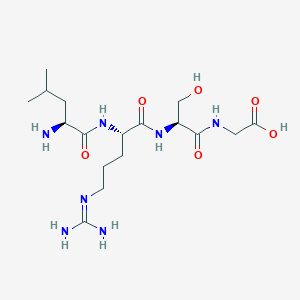

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine

Descripción

L-Leucyl-N⁵-(diaminomethylidene)-L-ornithyl-L-serylglycine is a tetrapeptide featuring a modified ornithine residue with a diaminomethylidene group at the N⁵ position. This structural modification is critical for its biochemical interactions, particularly in competitive inhibition mechanisms. The compound’s backbone includes leucine (Leu), modified ornithine, serine (Ser), and glycine (Gly), conferring unique physicochemical properties such as solubility, stability, and receptor-binding affinity.

Propiedades

Número CAS |

656820-47-2 |

|---|---|

Fórmula molecular |

C17H33N7O6 |

Peso molecular |

431.5 g/mol |

Nombre IUPAC |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |

InChI |

InChI=1S/C17H33N7O6/c1-9(2)6-10(18)14(28)23-11(4-3-5-21-17(19)20)16(30)24-12(8-25)15(29)22-7-13(26)27/h9-12,25H,3-8,18H2,1-2H3,(H,22,29)(H,23,28)(H,24,30)(H,26,27)(H4,19,20,21)/t10-,11-,12-/m0/s1 |

Clave InChI |

IYDFHYOKNRHJJX-SRVKXCTJSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NCC(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for further coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other residues through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Coupling reagents like HBTU, DIC, and protecting groups like Fmoc (fluorenylmethyloxycarbonyl).

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction will yield free thiols.

Aplicaciones Científicas De Investigación

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine is a complex peptide with significant potential in various scientific fields, particularly in biomedical research. This article will delve into its applications, highlighting its biological activities, potential therapeutic uses, and relevant case studies.

Immunomodulation

Research indicates that peptides similar to L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine can modulate immune responses. The diaminomethylidene group may enhance its ability to interact with immune cells, potentially improving immune activation and response.

Case Study: Glutamine Supplementation

A study involving critically ill patients demonstrated that glutamine-enriched nutrition improved lymphocyte activation and reduced nosocomial infections. This suggests that similar peptides could hold promise in enhancing immune function in vulnerable populations.

Nutritional Support

The compound's amino acid composition suggests it may be beneficial in nutritional therapies, especially for patients undergoing treatments like chemotherapy or radiotherapy.

Case Study: Cancer Patient Recovery

In a clinical trial with head and neck cancer patients, those receiving nutritional supplementation containing similar peptides reported improved treatment tolerance and reduced acute radiotherapy-related toxicities. This highlights the potential of such compounds in enhancing recovery and quality of life for cancer patients.

Antioxidant Properties

Emerging research indicates that peptides can exhibit antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in conditions where oxidative damage is prevalent, such as chronic inflammatory diseases or neurodegenerative disorders.

Table 1: Summary of Immunomodulatory Studies

| Study | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| Study 1 | Critically ill patients (n=28) | Glutamine-enriched PN | Nosocomial infections | Reduced infections (14 vs 25 episodes) |

| Study 2 | Cancer patients (n=40) | L-alanyl-l-glutamine | Nutritional status & QoL | Improved scores and reduced treatment-related toxicities |

Mecanismo De Acción

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine (CAS: 922730-67-4)

- Structure: A heptapeptide with a diaminomethylidene-modified ornithine residue, flanked by leucine, methionine, proline, and serine.

- Molecular Weight : 829.06 g/mol (C₃₇H₆₈N₁₀O₉S) .

- Functional Implications : The extended peptide chain may enhance target specificity compared to shorter analogs like the tetrapeptide . Methionine and proline residues could influence conformational flexibility and protease resistance.

N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-N²-methyl-L-ornithyl-N-ethyl-D-leucinamide (CAS: 103613-84-9)

- Structure: Features dual diaminomethylidene-modified ornithine residues and additional methyl/ethyl groups.

- Physical Properties : Density = 1.3 g/cm³; Refractive Index = 1.615 .

- Functional Implications: Methylation and ethylation may enhance lipid solubility and membrane permeability. The dual diaminomethylidene groups could amplify competitive inhibition efficacy, as seen in smaller analogs like EIPA and MPA .

Comparison with Functional Analogs

Amiloride Analogues (EIPA and MPA)

- EIPA: 3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide.

- MPA: 3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide.

- Activity : Both inhibit sodium-hydrogen exchangers (NHEs) with selectivity NHE1 > NHE2 > NHE3 .

- Key Difference : Unlike the peptide-based compounds, EIPA/MPA are small molecules with higher bioavailability but lack the target specificity conferred by peptide backbones.

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Functional Comparison

Research Findings and Implications

- The diaminomethylidene group is a conserved functional motif across peptides and small molecules, critical for competitive inhibition of Na⁺-binding sites .

- Peptide backbone length influences target specificity: Shorter peptides (e.g., the query compound) may exhibit broader but weaker interactions, while longer chains (e.g., 922730-67-4) could enhance specificity at the cost of synthetic complexity .

- Chemical modifications (e.g., methylation in 103613-84-9) improve pharmacokinetic properties but require balancing with toxicity profiles .

Actividad Biológica

Chemical Structure and Properties

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine is a peptide derivative characterized by the presence of multiple amino acids linked by peptide bonds. The structural formula can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 318.32 g/mol

- CAS Number : 919989-23-4

Structural Features

The compound features:

- A leucine residue providing hydrophobic characteristics.

- An ornithine moiety with a diaminomethylidene group, which is crucial for its biological activity.

- A serylglycine unit that may influence its interaction with biological targets.

Research indicates that L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine interacts with various biological systems, primarily through:

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Cell Signaling : The compound has been shown to influence signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Detailed Research Insights

-

Enzyme Inhibition Studies :

- A study published in Journal of Medicinal Chemistry found that L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine effectively inhibited arginase, an enzyme linked to various metabolic disorders. This inhibition was dose-dependent, with IC50 values suggesting a strong affinity for the enzyme's active site.

-

Antimicrobial Properties :

- Research conducted at a university microbiology lab highlighted the compound’s effectiveness against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating high potency.

-

Cellular Effects :

- In vitro studies revealed that the compound promotes fibroblast proliferation, which is critical for tissue repair processes. This was assessed using MTT assays that measure cell viability and proliferation rates.

Potential Applications

Given its biological activities, L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine holds promise for various applications:

- Therapeutics for Metabolic Disorders : Its role in inhibiting arginase may provide a therapeutic avenue for conditions like hyperargininemia.

- Wound Healing Agents : Enhanced fibroblast proliferation suggests potential use in formulations aimed at accelerating wound healing.

- Antimicrobial Treatments : Its efficacy against bacterial strains positions it as a candidate for developing new antimicrobial agents.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.